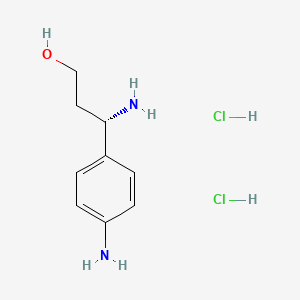

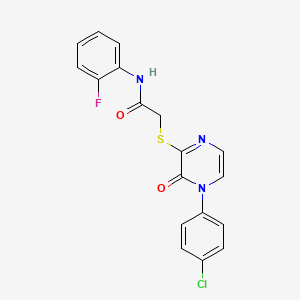

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride often involves base-catalyzed Claisen-Schmidt condensation reactions, as well as procedures involving aminomethylation and the action of Grignard reagents on amino ketones, leading to hydrochloride formation (Isakhanyan et al., 2016).

Molecular Structure Analysis

Molecular structures of related compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods reveal details about dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, contributing to the understanding of the structural aspects of these molecules (Salian et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds include nucleophilic addition of Grignard reagents to amino ketones and subsequent conversion into hydrochlorides. These reactions are pivotal in modifying the chemical structure and enhancing the biological activity of these compounds. The structure of the synthesized molecules is confirmed through spectroscopic methods, revealing the transformation of initial ketones to the desired hydrochlorides (Isakhanyan et al., 2016).

科学的研究の応用

Fluorescent Biomarkers for Biodiesel Quality Monitoring

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride, due to its amphiphilic triazoaniline structure, demonstrates potential for use as a fluorescent biomarker. This compound, derived from cardanol and glycerol, exhibits low acute toxicity to various biological models, suggesting its potential for safe environmental exposure. It is particularly considered for biodiesel quality monitoring applications, emphasizing the relevance of environmentally friendly practices and aligning with the principles of green chemistry (Pelizaro et al., 2019).

Enzyme Inhibition Studies

The compound's potential effects on enzyme inhibition, specifically targeting adenosine deaminase, have been explored. Structural variations of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride significantly influence their inhibitory effects on the enzyme, highlighting the possibility of tailoring these compounds for specific enzyme-targeting applications (Isakhanyan et al., 2011).

Antimicrobial and Antitumor Applications

In the realm of antimicrobial and antitumor research, derivatives of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride have been synthesized and evaluated. These compounds exhibit varying degrees of antimicrobial and antitumor activities, emphasizing the compound's potential as a foundational structure for developing new therapeutic agents (Doraswamy & Ramana, 2013).

Synthesis of Polyamines for Drug and Gene Delivery

The compound also serves as a base material in the synthesis of multifunctional polycationic polyamines. These polyamines, essential in drug and gene delivery, can be synthesized using innovative methods, broadening the range of possible products and highlighting the compound's versatility in biomedical applications (Cassimjee et al., 2012).

Safety and Hazards

特性

IUPAC Name |

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVJARVHKLYPG-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)